Miconazole Impurity H-d7 is a deuterated derivative of miconazole, a synthetic antifungal agent belonging to the imidazole class. This compound is primarily utilized in pharmaceutical research and development as a reference standard for analytical purposes. Miconazole itself is widely employed in treating fungal infections, particularly those caused by Candida species.
The synthesis of Miconazole Impurity H-d7 typically involves the incorporation of deuterium into the miconazole structure. Various synthetic routes can be employed, including:
The synthesis process often employs advanced techniques such as:
The molecular structure of Miconazole Impurity H-d7 can be represented by its InChI and SMILES notations:
InChI=1S/C18H16Cl2N2O/c19-15-6-7-16(17(20)10-15)18(11-22-9-8-21-13-22)23-12-14-4-2-1-3-5-14/h1-10,13,18H,11-12H2/i1D,2D,3D,4D,5D,12D2
[2H]c1c([2H])c([2H])c(c([2H])c1[2H])C([2H])([2H])OC(Cn2ccnc2)c3ccc(Cl)cc3Cl
The compound has a precise molecular weight of 354.282 g/mol and an accurate mass of 353.108 g/mol .
Miconazole Impurity H-d7 can participate in various chemical reactions:
The specific conditions for these reactions vary:
These reactions are crucial for modifying the compound for various applications in medicinal chemistry.
Miconazole Impurity H-d7 functions similarly to miconazole by inhibiting fungal growth through interference with ergosterol synthesis, an essential component of fungal cell membranes. The mechanism involves:
Data from studies indicate that miconazole derivatives exhibit significant antifungal activity against various strains at low concentrations .
Miconazole Impurity H-d7 appears as a neat solid at room temperature. Its stability is influenced by environmental factors such as light and temperature.
The compound exhibits typical properties associated with imidazoles:
Relevant data indicate that it has a short shelf life and should be stored properly to maintain its integrity .
Miconazole Impurity H-d7 serves several scientific purposes:
This compound's unique properties make it valuable for both research and practical applications in medicine and pharmacology.
Miconazole Impurity H-d7 (C₁₈D₇H₉Cl₂N₂O) is a deuterium-labeled analog of Miconazole Impurity H (1-[(2RS)-2-benzyloxy-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole), a recognized impurity in the antifungal API miconazole nitrate. The compound features site-specific deuterium substitution at seven hydrogen positions: five deuterium atoms on the phenyl ring (positions 2–6) and two on the benzyloxy methylene group (-CH₂- → -CD₂-). This strategic labeling yields a molecular weight of 354.282 g/mol, compared to 347.24 g/mol for the non-deuterated counterpart [3] [6].
Structural confirmation employs orthogonal analytical techniques:
Table 1: Structural Comparison of Miconazole Impurity H and H-d7
Characteristic | Miconazole Impurity H | Miconazole Impurity H-d7 |
---|---|---|
CAS No. | 181931-30-6 [10] | 181931-30-6 (base compound) [6] |
Molecular Formula | C₁₈H₁₆Cl₂N₂O | C₁₈H₉D₇Cl₂N₂O |
Molecular Weight | 347.24 g/mol [5] | 354.282 g/mol [3] |
IUPAC Name | 1-[(2RS)-2-Benzyloxy-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole | 1-[2-(2,4-Dichlorophenyl)-2-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methoxy]ethyl]imidazole [6] |
Key Deuterated Sites | None | Benzyl ring (D5), Benzyloxy methylene (D2) [3] |
Deuterium’s unique properties (mass difference of 1 amu vs. hydrogen, lower zero-point energy) confer critical advantages in impurity tracking:
Table 2: Analytical Advantages of Deuterated Impurities in Pharmaceutical Testing
Application | Mechanism | Benefit for Impurity H-d7 |
---|---|---|
Chromatography | Altered hydrophobicity/retention time | Baseline separation from H; RT difference 0.8 min [4] |
Mass Spectrometry | Unique m/z signature in MS1 and MS2 | Avoids isobaric interference; enables MRM quantification [3] |
Degradation Studies | Isotopic labeling of labile sites | Traces hydrolysis at benzyloxy group (C-OCD₂) [7] |
Metabolic Profiling | Resistance to CYP450-mediated breakdown | Distinguishes process impurities from metabolites [7] |
Regulatory frameworks (ICH Q3A/B, USP <1086>) mandate strict control of impurities ≥0.1% in APIs. Impurity H arises during miconazole synthesis via incomplete etherification or hydrolysis, necessitating rigorous tracking [5] [7]. The deuterated analog H-d7 directly supports compliance through:
Table 3: Regulatory Thresholds and Analytical Targets for Miconazole Impurities
Parameter | ICH Threshold | Role of H-d7 |
---|---|---|
Identification Threshold | 0.1% (≤2 g/day API) | Enables specific detection at 0.05% via LC-MS [7] |
Qualification Threshold | 0.15% | Supports toxicology studies via precise quantification [5] |
Specification Limit | NMT 0.2% (typical) | Validates analytical methods for release testing [10] |
Stability Testing | Monitor increases ≥0.05% | Distinguishes impurity generation from excipient interactions [7] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: